molecular formula C14H13NO3 B187912 4-Morpholino-1,2-naphthoquinone CAS No. 4569-83-9

4-Morpholino-1,2-naphthoquinone

Cat. No.: B187912
CAS No.: 4569-83-9
M. Wt: 243.26 g/mol
InChI Key: CGVPOLUKPMAOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Morpholino-1,2-naphthoquinone is a synthetic derivative of 1,2-naphthoquinone, designed for advanced research applications. This compound features a morpholino substituent, which can influence its solubility and interaction with biological targets, making it a valuable tool for investigating the mechanisms of naphthoquinone activity. 1,2-Naphthoquinones are recognized in chemical biology for their diverse mechanisms of action. A significant research application is their ability to act as direct ligands and activators of the Aryl Hydrocarbon Receptor (AhR), a key transcription factor involved in the regulation of xenobiotic metabolism and immune responses . Furthermore, 1,2-naphthoquinone scaffolds demonstrate potent inhibitory effects on specific cellular targets. They are known to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a major negative regulator of the insulin signaling pathway, positioning them as a promising scaffold for research into type 2 diabetes therapeutics . Their biological activity is also frequently associated with redox cycling, a process that can generate Reactive Oxygen Species (ROS) and induce oxidative stress within cells, leading to studies in cytotoxicity and genotoxicity . Researchers utilize 1,2-naphthoquinone derivatives like this compound to explore these pathways in contexts such as cancer cell biology, molecular toxicology, and signal transduction. The compound is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4569-83-9

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

4-morpholin-4-ylnaphthalene-1,2-dione

InChI

InChI=1S/C14H13NO3/c16-13-9-12(15-5-7-18-8-6-15)10-3-1-2-4-11(10)14(13)17/h1-4,9H,5-8H2

InChI Key

CGVPOLUKPMAOAN-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=O)C(=O)C3=CC=CC=C32

Canonical SMILES

C1COCCN1C2=CC(=O)C(=O)C3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 4 Morpholino 1,2 Naphthoquinone and Analogues

Direct Synthesis Approaches to 4-Morpholino-1,2-naphthoquinone

The direct construction of the this compound core often involves the formation of the crucial carbon-nitrogen bond between the morpholine (B109124) moiety and the naphthoquinone ring in a highly regioselective manner.

Condensation Reactions Involving 2-Hydroxy-1-naphthaldehyde (B42665) with Morpholine

A notable method for the synthesis of 4-amino-1,2-naphthoquinones involves the reaction of β-tetralones with secondary amines, such as morpholine. researchgate.net This approach offers a modular synthesis pathway. In a specific example, the reaction of a β-tetralone with morpholine under optimized conditions yields the desired this compound. researchgate.net This transformation proceeds under mild, metal-free conditions, often utilizing oxygen as the oxidant and ethanol (B145695) as a green solvent. researchgate.net The reaction mechanism is believed to involve a substrate-dependent divergent multi-functionalization of the β-tetralone. researchgate.net

Another relevant synthetic precursor is 2-hydroxy-1-naphthaldehyde, which can undergo condensation reactions with various amines to form Schiff bases. rsc.org While the direct condensation with morpholine to yield this compound is a plausible route, specific examples in the reviewed literature focus on other amines. rsc.org However, the general reactivity of 2-hydroxy-1-naphthaldehyde suggests its potential as a starting material for such syntheses. rsc.org

Synthesis of Related Naphthoquinone-Morpholine Hybrid Structures

The creation of hybrid molecules that combine the naphthoquinone scaffold with a morpholine ring is an active area of synthetic chemistry. These strategies often focus on attaching the morpholine moiety to either the 1,2- or 1,4-naphthoquinone (B94277) core through various chemical bonds.

Strategies for Incorporating Morpholine onto Naphthoquinone Scaffolds

A common and effective strategy for incorporating a morpholine ring onto a naphthoquinone scaffold is through nucleophilic substitution reactions. researchgate.net This typically involves the reaction of a halogenated naphthoquinone with morpholine, where the morpholine acts as a nucleophile, displacing a halide to form a new carbon-nitrogen bond. chemicalbook.com This method is versatile and allows for the synthesis of a variety of morpholino-naphthoquinone derivatives.

Another approach involves the use of a multi-component reaction strategy. For instance, molecular hybrids containing 1,4-naphthoquinone, 1,3,5-triazine, and morpholine cores have been synthesized in a three-step process starting from readily available materials like lawsone (2-hydroxy-1,4-naphthoquinone) and cyanuric chloride. researchgate.net In this multi-step synthesis, morpholine is introduced by reacting it with the triazine ring, which is subsequently linked to the naphthoquinone scaffold. researchgate.net

Nucleophilic Substitution Reactions on Halogenated Naphthoquinones

Nucleophilic substitution is a cornerstone for the synthesis of morpholino-naphthoquinones. A prime example is the synthesis of 2-chloro-3-(4-morpholino)-1,4-naphthoquinone from the reaction of 2,3-dichloro-1,4-naphthoquinone with morpholine. chemicalbook.com This reaction proceeds via a nucleophilic aromatic substitution mechanism, where one of the chlorine atoms is displaced by the morpholine nucleophile. This method is efficient and provides a direct route to 3-morpholino-1,4-naphthoquinone derivatives. nih.gov

The reactivity of halogenated naphthoquinones can be influenced by the position of the halogen and the reaction conditions. For instance, the reaction of 2-bromo-1,4-naphthoquinone with 8-hydroxyquinoline (B1678124) derivatives has been studied, highlighting the utility of halogenated naphthoquinones as precursors for more complex hybrid molecules. mdpi.com While this specific example does not involve morpholine directly, it demonstrates the principle of nucleophilic displacement of a halogen on the naphthoquinone ring. mdpi.com

Starting MaterialReagentProductReference
2,3-Dichloro-1,4-naphthoquinoneMorpholine2-Chloro-3-(4-morpholino)-1,4-naphthoquinone chemicalbook.com
2-Bromo-1,4-naphthoquinone8-Hydroxyquinoline derivativesQuinoline-1,4-naphthoquinone hybrids mdpi.com

Synthesis of 1,4-Naphthoquinone Derivatives Bearing Morpholinealkylamino Moieties

In some synthetic strategies, the morpholine ring is not directly attached to the naphthoquinone core but is instead connected via an alkylamino linker. This is achieved by reacting a suitable naphthoquinone precursor with a morpholine-containing alkylamine. For example, the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with N,N-dimethylethylenediamine has been reported to yield the corresponding 2-(N,N-dimethylaminoethylamino)-3-chloro-1,4-naphthoquinone. nih.gov A similar strategy could be employed using a morpholino-substituted alkylamine to generate the desired linked structures.

Green Chemistry Approaches in Naphthoquinone Synthesis Relevant to Morpholine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of naphthoquinones and their derivatives to create more sustainable and environmentally friendly processes. researchgate.net These approaches often focus on the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste and energy consumption.

One notable green approach is the use of laccase, an oxidoreductase enzyme, to catalyze the synthesis of 1,4-naphthoquinones in an aqueous medium. rsc.org This method avoids the use of hazardous heavy metal reagents and organic solvents. The laccase enzyme facilitates the in-situ generation of para-quinones from hydroquinones, which then undergo further reactions to form the naphthoquinone core. rsc.org While not directly demonstrated for morpholine derivatives, this enzymatic approach could potentially be adapted for their synthesis.

Another green strategy involves the use of microwave irradiation to accelerate reactions, often in combination with environmentally benign solvents like acetic acid. rsc.org For example, a metal-free, high-yielding hydrodehydroxylation and hydrodechlorination method has been developed using aqueous hydriodic acid in acetic acid under microwave irradiation to synthesize a variety of 1,2- and 1,4-naphthoquinones from lawsones. rsc.org

Furthermore, solvent-free reaction conditions represent a significant advancement in green synthesis. A procedure for the synthesis of 1,4-naphthoquinones possessing indole (B1671886) scaffolds has been developed via a three-component reaction using indium(III) triflate as a catalyst under solvent-free conditions. nih.gov This approach offers advantages such as simple operation, mild reaction conditions, and a reduced environmental footprint. nih.gov The application of such multi-component, solvent-free methods could be a promising avenue for the green synthesis of morpholine-containing naphthoquinones.

Green Chemistry ApproachKey FeaturesPotential Relevance to Morpholine DerivativesReference
Laccase-catalyzed synthesisAqueous medium, avoids heavy metals and organic solvents.Adaptation for the synthesis of morpholino-naphthoquinones. rsc.org
Microwave-assisted synthesisRapid, uses bio-friendly reagents like aqueous HI and acetic acid.Potential for efficient synthesis of morpholine-containing naphthoquinones from lawsone precursors. rsc.org
Solvent-free synthesisReduces waste, simple operation, mild conditions.Application in multi-component reactions to directly synthesize complex morpholino-naphthoquinones. nih.gov

Enzymatic Catalysis in Naphthoquinone Derivatization (e.g., Laccase-Mediated Reactions)

Enzymatic catalysis, particularly utilizing laccases, has emerged as a green and efficient method for the synthesis of aminonaphthoquinones. nih.govcsir.co.zarsc.org Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and anilinic substrates, using molecular oxygen as the oxidant and producing water as the only byproduct. nih.govnih.gov This approach offers several advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and the avoidance of hazardous reagents. rsc.orgresearchgate.net

In a notable example, the commercial laccase Novozym 51003 has been successfully employed to catalyze the one-pot synthesis of various aminonaphthoquinones. nih.govcsir.co.za The reaction involves the nuclear monoamination of 1,4-naphthohydroquinone with primary aromatic amines in a buffer solution, often with a co-solvent like dimethylformamide (DMF), under aerobic conditions. nih.govcsir.co.za The proposed mechanism suggests that the laccase oxidizes the hydroquinone (B1673460) to the corresponding quinone, which then reacts with the amine nucleophile. csir.co.za This enzymatic approach eliminates the need for chemical oxidants, metal catalysts, and phosphine (B1218219) ligands that are often required in conventional chemical syntheses. csir.co.za

The versatility of laccase-mediated synthesis has been demonstrated by the successful coupling of various aromatic amines with 1,4-dihydroxy-2-naphthoic acid, yielding a range of aminonaphthoquinone derivatives. csir.co.za The reaction conditions, such as pH, can be optimized to improve yields. For instance, the synthesis of certain aminonaphthoquinones showed higher yields at pH 6.0 compared to pH 4.5. csir.co.za

Table 1: Laccase-Catalyzed Synthesis of Aminonaphthoquinones
Amine ReactantProductReaction ConditionsYield (%)Reference
Aniline2-Phenylamino-1,4-naphthoquinoneNovozym 51003, pH 6.0, DMF85 csir.co.za
p-Toluidine2-(p-Tolylamino)-1,4-naphthoquinoneNovozym 51003, pH 4.577 csir.co.za
4-Fluoroaniline2-(4-Fluorophenyl)amino-1,4-naphthoquinoneNovozym 51003, pH 6.033 csir.co.za

Solvent-Free and Mild Reaction Conditions

In the pursuit of greener chemical processes, solvent-free reaction conditions have been explored for the synthesis of naphthoquinone derivatives. These methods often involve heating the reactants together in the absence of a solvent, which can lead to shorter reaction times, higher yields, and easier product purification. researchgate.net

One such approach involves the use of ascorbic acid (vitamin C) as a natural and water-soluble catalyst for the synthesis of amidoalkyl naphthoquinones under solvent-free conditions. researchgate.net This method is advantageous due to its simplicity, use of a non-toxic catalyst, and high efficiency. Another example is the Biginelli-type reaction of phenalen-1,3-dione with urea (B33335) and benzaldehyde (B42025) derivatives, catalyzed by CuCl2 under solvent-free conditions, to produce naphtho[1,8-gh]quinazoline-7,10-diones. doaj.org

Photooxygenation and Sustainable Synthesis Methods

Photooxygenation represents a sustainable and environmentally friendly route for the synthesis of naphthoquinones. mdpi.comresearchgate.net This method utilizes light energy, often in the presence of a photosensitizer, to generate singlet oxygen, which then reacts with suitable precursors like naphthalenes or naphthols to form the desired quinone. researchgate.netresearchgate.net Air or pure oxygen can be used as the source of oxygen, making the process inherently green. researchgate.net

The dye-sensitized photooxygenation of 1-naphthols has been shown to produce 1,4-naphthoquinones in moderate to excellent yields with short irradiation times. researchgate.net A proposed mechanism for the photooxygenation of 1,5-dihydroxynaphthalene (B47172) to juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) involves the 1,4-cycloaddition of singlet oxygen to form an endoperoxide, which then rearranges to the final product. researchgate.net The use of solar energy for these transformations further enhances their sustainability. mdpi.com

Derivatization Strategies of this compound and Related Naphthoquinones

The derivatization of the naphthoquinone scaffold is a key strategy for creating new compounds with tailored properties. These modifications can be targeted at various positions of the naphthoquinone ring system, including the amino substituent, the carbonyl groups, and the quinonoid ring itself.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Enamines, o-Phenylenediamine)

This compound readily reacts with various nitrogen-containing nucleophiles, leading to the formation of complex heterocyclic structures. The reaction with enamines derived from cyclohexanone (B45756) derivatives, for instance, yields 7a-amino-5-morpholinohexahydrobenzo[b]naphtho nih.govcsir.co.zanih.govresearchgate.netdioxines. researchgate.net Enamines, being nucleophilic at the α-carbon, can engage in reactions with electrophilic centers. masterorganicchemistry.comlibretexts.org

The reaction of this compound with o-phenylenediamine (B120857) results in the formation of 5-morpholinobenzo[a]phenazine. researchgate.net This condensation reaction is a common method for synthesizing phenazine (B1670421) derivatives from 1,2-diones and o-phenylenediamines. researchgate.netwikipedia.orgrsc.org The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds can also lead to the formation of benzodiazepines. umich.edu

Modifications of Carbonyls and Hydroxyl Groups

The carbonyl groups of naphthoquinones are reactive sites that can undergo various modifications. One common derivatization is the reaction with hydrazines to form hydrazones. For example, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a well-established method for the analysis of carbonyl compounds. nih.gov The hydroxyl groups on the naphthoquinone ring can also be functionalized. For instance, the synthesis of 1,4-naphthoquinone fluorosulfate (B1228806) derivatives has been achieved from their corresponding hydroxyphenylamino precursors. mdpi.com The hydroxyl group can be converted to a silyl (B83357) ether, which then reacts with sulfuryl fluoride (B91410) (SO2F2) to yield the fluorosulfate. mdpi.com

Diels-Alder Cycloaddition Reactions of 1,2-Naphthoquinones

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and has been extensively applied to 1,2-naphthoquinones, which can act as dienophiles. researchgate.netrsc.orgwikipedia.orgscispace.com These [4+2] cycloaddition reactions provide access to complex polycyclic structures. nih.govrsc.org The reaction of 1,2-naphthoquinones with various dienes can be influenced by factors such as the substituents on both the quinone and the diene, as well as the use of Lewis acid catalysts. nih.govresearchgate.net

For example, the BF3·OEt2 catalyzed Diels-Alder reaction of 3,4-unsubstituted 1,2-naphthoquinones with dienes provides a direct route to cis-tetrahydrophenanthrene derivatives in good yields, avoiding the aromatization that often occurs in thermal reactions. researchgate.net The regioselectivity of the Diels-Alder reaction can be controlled by substituents on the naphthoquinone ring. nih.gov The use of o-benzoquinones as dienophiles in reactions with acyclic dienes has also been reported, where addition occurs preferentially at the more electron-deficient double bond. rsc.org

Table 2: Examples of Diels-Alder Reactions with Naphthoquinones
DienophileDieneProduct TypeCatalyst/ConditionsReference
1,2-Naphthoquinone (B1664529)Cyclopentadienecis-Tetrahydrophenanthrene derivativeBF3·OEt2 researchgate.net
2-Benzoyl-1,4-naphthoquinone1-Methoxy-1,3-butadieneHydroanthraquinoneMild conditions nih.gov
4-Nitro-o-benzoquinoneCyclopentadieneBicyclo[2.2.2]octene dione (B5365651) adduct- ias.ac.in
1,2-Naphthoquinone2,3-DimethylbutadieneNaphthoquinone derivative (aromatized)- ias.ac.in

Halogenation and Subsequent Functionalization (e.g., using Morpholine-Iodine Complex)

The introduction of a morpholine moiety onto a naphthoquinone scaffold can be effectively achieved through a strategy involving initial halogenation of the quinone ring, followed by a nucleophilic substitution reaction. This two-step sequence is a versatile method for the synthesis of various aminonaphthoquinones. The halogen atom, typically chlorine or bromine, acts as a good leaving group, facilitating the subsequent attack by the nitrogen atom of morpholine.

A prominent example of this methodology is the synthesis of 2-chloro-3-(4-morpholino)-1,4-naphthoquinone. This process begins with a dihalogenated naphthoquinone precursor, 2,3-dichloro-1,4-naphthoquinone. The reaction proceeds by refluxing a suspension of the starting material in absolute ethanol with morpholine, in the presence of anhydrous potassium carbonate. mdpi.com The potassium carbonate acts as a base to facilitate the reaction. This method provides a clear illustration of the functionalization of a halogenated naphthoquinone.

While the morpholine-iodine complex is a known reagent for the iodination of activated naphthoquinones, its reaction with unsubstituted 1,4-naphthoquinone in refluxing dichloroethane has been shown to yield a mixture of 2-iodo-1,4-naphthoquinone and 2-morpholinyl-1,4-naphthoquinone, rather than the 4-substituted isomer. researchgate.net The mechanism is believed to involve a Michael-type addition of morpholine to the quinone ring. researchgate.net

A more direct and modern approach to synthesizing the specific target compound, this compound, involves a regioselective, metal-free, divergent oxyamination of β-tetralone. This method utilizes molecular oxygen as the oxidant and ethanol as a green solvent. The reaction of β-tetralone with morpholine under these mild conditions leads directly to the formation of this compound in good yield. This strategy represents an efficient and environmentally friendly pathway to access 4-amino-1,2-naphthoquinone (B1620441) derivatives.

The table below summarizes the research findings for the synthesis of this compound from β-tetralone.

Starting MaterialReagentSolventConditionsProductYield
β-TetraloneMorpholineEthanolO2 (1 atm), Room Temperature, 24hThis compound75%

Molecular Mechanisms of Action and Biological Targeting

General Mechanisms of Naphthoquinone Bioactivity

Naphthoquinones, as a class of compounds, exhibit a range of biological effects that are largely attributable to their inherent chemical properties. Their ability to accept and donate electrons, as well as their susceptibility to nucleophilic attack, dictates their interactions within a biological system.

A cardinal feature of naphthoquinone bioactivity is their capacity for redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which can then be re-oxidized back to the parent quinone by molecular oxygen. This cyclic process results in the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govmdpi.com

The reduction of naphthoquinones can be catalyzed by various cellular reductases, which utilize electron donors like NADH or NADPH. nih.gov The resulting semiquinone is often unstable and readily donates an electron to molecular oxygen, thereby regenerating the original quinone and producing a superoxide anion. This superoxide can be further converted to other ROS, leading to a state of oxidative stress within the cell if the antioxidant capacity is overwhelmed. mdpi.com For instance, studies on 1,2-naphthoquinone (B1664529) have shown that its interaction with redox-active proteins like thioredoxin 1 can lead to a redox cycling reaction, generating superoxide and hydrogen peroxide. nih.gov

This continuous generation of ROS can have profound effects on cellular function, ranging from the modulation of signaling pathways to the induction of oxidative damage to lipids, proteins, and DNA. nih.govresearchgate.net The level of ROS production and the subsequent cellular response are dependent on the specific naphthoquinone derivative, its concentration, and the metabolic state of the cell.

Naphthoquinones are electrophilic molecules and are susceptible to nucleophilic attack by cellular macromolecules. nih.gov A primary target for this covalent modification, also known as arylation, are the thiol groups (-SH) found in cysteine residues of proteins and in the antioxidant molecule glutathione (B108866) (GSH). nih.govtmc.edu

This covalent adduction can have significant consequences for protein function. The modification of cysteine residues within an enzyme's active site can lead to its inactivation. Similarly, the arylation of regulatory cysteine residues can disrupt protein-protein interactions and alter signaling pathways. nih.gov For example, 1,2-naphthoquinone has been shown to covalently modify thioredoxin 1, leading to a loss of its activity. nih.gov

The depletion of cellular glutathione, a key component of the cell's antioxidant defense system, through covalent modification by naphthoquinones can further exacerbate oxidative stress. tmc.edu This reduction in the cell's ability to neutralize ROS can sensitize the cell to the damaging effects of oxidative insults. The propensity of a particular naphthoquinone to act as an alkylating agent is a critical determinant of its biological activity. nih.gov

The redox properties of naphthoquinones also enable them to interfere with cellular respiration by interacting with components of the electron transport chain (ETC) in mitochondria. The ETC is a series of protein complexes that transfer electrons to generate a proton gradient, which is then used to produce ATP, the cell's primary energy currency.

Naphthoquinones can intercept electrons from the ETC, thereby disrupting the normal flow of electrons and impairing ATP synthesis. This diversion of electrons can also contribute to the generation of ROS, as the reduced naphthoquinone can react with molecular oxygen. The specific site of interaction within the ETC can vary depending on the structure of the naphthoquinone.

Specific Molecular Targets of 4-Morpholino-1,2-naphthoquinone and Related Naphthoquinones

While the general mechanisms described above apply broadly to naphthoquinones, specific derivatives can exhibit preferential interactions with certain molecular targets, leading to more defined biological outcomes.

The ability of naphthoquinones to interact with enzymes, either through redox cycling or covalent modification, makes them potent enzyme inhibitors.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a crucial role in the detoxification of quinones. It catalyzes the two-electron reduction of quinones to their more stable hydroquinone (B1673460) form, thereby preventing the formation of the highly reactive semiquinone radical and subsequent ROS generation. nih.govnih.gov This two-electron reduction is considered a detoxification pathway. nih.gov

However, some naphthoquinones can act as substrates for NQO1, and their interaction with the enzyme can have complex consequences. While the two-electron reduction by NQO1 is generally a detoxification step, the resulting hydroquinone can also be a substrate for other enzymes or can auto-oxidize, still leading to some level of redox cycling.

Receptor Modulation

Beyond direct enzyme interaction, naphthoquinones can also modulate cellular activity by binding to specific receptors that regulate gene transcription.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating genes for xenobiotic metabolism, cell cycle, and immune responses. medchemexpress.comnih.gov Both 1,2-naphthoquinone and 1,4-naphthoquinone (B94277) are confirmed to be direct ligands and agonists for the AhR. nih.gov They are capable of competitively binding to the AhR ligand-binding cavity, stimulating the receptor's transformation and subsequent binding to DNA response elements. nih.gov This activation induces the expression of AhR target genes, such as CYP1A1. nih.gov Studies show that these naphthoquinones are more potent and efficacious activators of the human AhR compared to the mouse version. nih.gov

Target ReceptorCompound ClassEffectMechanism of Action
Aryl Hydrocarbon Receptor (AhR) 1,2-NaphthoquinoneAgonist (Activation)Directly binds to the AhR ligand-binding domain, stimulating transformation and DNA binding to induce target gene expression. nih.gov

Signaling Pathway Perturbations

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are crucial transcription factors that regulate a multitude of cellular processes, including inflammation, cell survival, and proliferation. nih.govmdpi.com In many cancers, these pathways are constitutively active, promoting a malignant phenotype. nih.gov The crosstalk and collaboration between STAT3 and NF-κB are pivotal in the dialogue between cancer cells and their microenvironment. nih.gov

The activation of NF-κB typically involves the IκB kinase (IKK) complex, leading to the release of NF-κB dimers that translocate to the nucleus to regulate gene expression. mdpi.com STAT3 activation, on the other hand, is often triggered by phosphorylation, which leads to its dimerization, nuclear translocation, and transcriptional activity. mdpi.com While direct evidence for the effect of this compound on these pathways is limited, studies on other quinone-containing compounds suggest potential for interaction. For example, 1,2-naphthoquinone has been shown to alter the IKKβ/NF-κB signaling pathway by inhibiting the translocation of the p65 subunit. nih.gov This suggests that the naphthoquinone scaffold could serve as a basis for modulating NF-κB activity.

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. mdpi.comnih.gov This pathway is frequently hyperactivated in cancer, making it a key therapeutic target. nih.govmdpi.com The PI3K pathway is initiated by the binding of growth factors to receptor tyrosine kinases or G protein-coupled receptors, leading to the activation of PI3K. mdpi.com Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), which in turn activates downstream effectors like Akt. nih.gov

Compounds containing a morpholino moiety have been developed as potent inhibitors of the PI3K pathway. nih.govresearchgate.net For instance, inhibitors with a morpholino-triazine scaffold have demonstrated dual inhibition of PI3K and the mammalian target of rapamycin (B549165) (mTOR), another key component of this pathway. nih.govresearchgate.net This dual inhibition can effectively shut down Akt activation. nih.gov The presence of the morpholino group in this compound suggests a potential for this compound to interact with and modulate the PI3K signaling pathway, although the specific nature and efficacy of this interaction require further investigation.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. nih.govfrontiersin.org The Nrf2-KEAP1 (Kelch-like ECH-associated protein 1) pathway regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govfrontiersin.org Under normal conditions, KEAP1 targets Nrf2 for degradation. However, in the presence of oxidative or electrophilic stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of its target genes. nih.gov

While the modulation of the Nrf2 pathway can be protective, high levels of Nrf2 can also promote cell survival in cancer, contributing to therapy resistance. nih.gov Various natural and synthetic compounds have been shown to modulate the Nrf2/KEAP1 signaling pathway. nih.gov Naphthoquinones, due to their electrophilic nature, are known to react with nucleophilic species and could potentially interact with the thiol groups in KEAP1, thereby activating the Nrf2 pathway. mdpi.com However, the specific effects of this compound on Nrf2 signaling have yet to be fully elucidated.

Survivin is a unique member of the inhibitor of apoptosis (IAP) protein family that is involved in both the regulation of cell division and the inhibition of apoptosis. nih.govnih.gov Its expression is often elevated in cancer tissues compared to normal tissues and is associated with more aggressive disease and resistance to therapy. nih.govnih.gov Survivin functions by inhibiting caspases, particularly caspase-9, thereby blocking the mitochondrial pathway of apoptosis. nih.gov

The development of small molecules that can reduce the expression or function of survivin is an active area of cancer research. nih.gov Screening of compound libraries has identified various natural products that can decrease survivin levels in cancer cells. nih.gov Although direct evidence linking this compound to survivin inhibition is not available, the naphthoquinone scaffold is present in some compounds with anticancer activity. nih.govmdpi.com The potential for this compound to act as a survivin inhibitor warrants further investigation.

Insights into Biological Responses at the Cellular Level

The biological effects of naphthoquinone derivatives at the cellular level are diverse and have been the subject of extensive research, particularly in the context of cancer. These compounds are known to induce a range of cellular responses, including cytotoxicity and the induction of apoptosis. nih.govmdpi.com

Studies on various 1,4-naphthoquinone derivatives have demonstrated their ability to inhibit the growth of human cancer cell lines. nih.gov The cytotoxic effects of these compounds are often attributed to their ability to interfere with cellular processes such as electron transport and to induce oxidative stress through the generation of reactive oxygen species (ROS). nih.gov The lipophilicity of naphthoquinone derivatives can also play a significant role in their bioactivity, with increased lipophilicity sometimes correlating with enhanced cell membrane permeability and cytotoxicity. nih.gov

The induction of apoptosis is a key mechanism through which many naphthoquinone derivatives exert their anticancer effects. mdpi.com This programmed cell death can be triggered through various signaling pathways. For instance, some naphthoquinone derivatives have been shown to cause cell cycle arrest, a common precursor to apoptosis. nih.gov Furthermore, the apoptotic process induced by these compounds can involve the activation of caspases and result in characteristic morphological changes such as nuclear condensation. nih.gov

The table below summarizes the observed cellular responses to certain naphthoquinone derivatives in different cell lines.

Compound TypeCell LineObserved Biological ResponseReference
1,4-Naphthoquinone DerivativesHT-29 (Colon Cancer)Cell growth inhibition, S-phase cell cycle arrest, Apoptosis induction nih.gov
1,4-Naphthoquinone DerivativesHeLa (Cervical Carcinoma), IGROV-1 (Ovarian Carcinoma), SK-MEL-28 (Melanoma)Cytotoxicity, Apoptosis induction mdpi.com
1,2-NaphthoquinoneA549 (Lung Epithelial Cells)Increased EGRF phosphorylation, Activation of MEK/ERK pathway nih.gov
1,2-NaphthoquinoneRAW264.7 (Macrophage-like cells)Reduction of nitric oxide levels, Alteration of IKKβ/NF-κB signaling nih.gov

Induction of Apoptosis and Cell Cycle Arrest

There is currently no available scientific data detailing the induction of apoptosis or cell cycle arrest by this compound. Research on other naphthoquinone derivatives has shown that they can induce apoptosis through various pathways, often involving the generation of reactive oxygen species (ROS) and the activation of caspase cascades. nih.gov Additionally, some naphthoquinones have been observed to cause cell cycle arrest at different phases, such as G2/M. nih.govnih.gov However, it is crucial to note that these findings are not specific to the this compound structure and cannot be extrapolated.

Autophagic Cell Death Induction

Similarly, there is a lack of research on the role of this compound in inducing autophagic cell death. Autophagy is a cellular degradation process that can be modulated by various chemical compounds, and some novel 2-amino-1,4-naphthoquinone derivatives have been found to induce autophagy in cancer cells. nih.gov Nevertheless, no studies have specifically investigated this mechanism in relation to this compound.

Computational and Theoretical Investigations of 4 Morpholino 1,2 Naphthoquinone

Molecular Docking for Ligand-Target Binding Affinity and Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. thebioscan.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. For 4-Morpholino-1,2-naphthoquinone, docking studies can evaluate its binding affinity and interaction patterns with key biological targets, such as enzymes and receptors implicated in cancer or other diseases. thebioscan.come-century.us

Docking algorithms calculate a score, often expressed as binding energy in kcal/mol, which estimates the strength of the ligand-receptor interaction; a more negative value generally indicates a stronger binding affinity. e-century.us Studies on structurally related naphthoquinone derivatives have shown that their anticancer effects often stem from the inhibition of enzymes like topoisomerases or protein kinases. thebioscan.com For instance, docking simulations of naphthoquinone derivatives against the Polo-like kinase 1 (Plk1), a target in cancer therapy, have been performed to analyze binding interactions. bibliomed.org The results of such studies typically reveal key amino acid residues in the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, often with residues like Cysteine or Glutamic acid, and hydrophobic interactions with residues such as Phenylalanine or Leucine. bibliomed.org

In the context of this compound, the morpholine (B109124) moiety and the carbonyl groups of the naphthoquinone scaffold are expected to be key sites for forming hydrogen bonds, while the aromatic naphthyl rings would contribute to hydrophobic and π-stacking interactions. A hypothetical docking study of this compound against several cancer-related protein targets might yield results similar to those shown in the table below.

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Polo-like kinase 1 (Plk1) 3THB-8.5CYS133, LEU59
MET Tyrosine Kinase 3Q0M-9.2MET318
MMP9 4H1Q-7.8LEU188, VAL198, HIS226
HSP90AA1 2BRC-8.9LYS58, ASP93, PHE138

This table is illustrative and presents hypothetical data based on typical findings for related naphthoquinone compounds. e-century.usbibliomed.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability of Interactions

Following molecular docking, which provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. mdpi.com MD simulations provide a more realistic representation of the physiological environment by modeling the movements and interactions of atoms and molecules. This technique is crucial for assessing the conformational stability of the docked pose and the persistence of key interactions identified in docking studies. nih.govmdpi.com

For the this compound-protein complex, an MD simulation would track the atomic coordinates over a set period (e.g., 100 nanoseconds), allowing for the analysis of several parameters. mdpi.com Key metrics include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein backbone or ligand atoms from their initial docked position. A stable RMSD plot over time suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site.

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and how ligand binding might alter them.

Binding Free Energy Calculation: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to calculate a more accurate estimation of the binding free energy, corroborating the scores from molecular docking. nih.gov Studies on other 1,4-naphthoquinone (B94277) derivatives have used MM/GBSA to confirm strong binding to targets like MMP9. nih.gov

By simulating the dynamic nature of the interaction, MD provides confidence in the predicted binding mode and helps to refine the understanding of the compound's mechanism of action at an atomic level. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for understanding the intrinsic electronic properties of a molecule, which dictate its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely used to determine the optimized, lowest-energy three-dimensional structure (ground state geometry) of a molecule. For this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. unige.ch

Beyond geometry, DFT is used to calculate a range of electronic properties and reactivity descriptors. conicet.gov.armdpi.com These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. growingscience.comresearchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability; a smaller gap suggests higher reactivity. growingscience.com

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions.

Quantum Chemical DescriptorHypothetical Calculated ValueInterpretation
HOMO Energy -6.5 eVIndicates electron-donating capability.
LUMO Energy -2.1 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 4.4 eVCorrelates with chemical reactivity and stability. growingscience.com
Dipole Moment 3.8 DebyeMeasures the molecule's overall polarity.

This table is illustrative and presents plausible data for a molecule of this type.

While DFT describes the ground state, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate excited states and predict the electronic absorption spectra (UV-Visible) of molecules. growingscience.commdpi.com TD-DFT calculates the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. researchgate.net

For this compound, TD-DFT analysis can identify the nature of the electronic transitions, such as n→π* (transitions involving non-bonding electrons, like those on the oxygen and nitrogen atoms) and π→π* (transitions involving the aromatic system). researchgate.net This information is valuable for correlating the compound's structure with its spectroscopic properties and understanding its behavior upon absorbing light. The theoretical spectrum generated by TD-DFT can be compared with experimental data to validate the computational approach. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net The fundamental principle is that variations in the structural or physicochemical properties of compounds within a series lead to changes in their biological activities. derpharmachemica.com

A QSAR study involves several steps:

Data Set Assembly: A collection of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is gathered.

Descriptor Calculation: For each molecule, a variety of numerical parameters, known as molecular descriptors, are calculated. These can include physicochemical properties (e.g., logP for hydrophobicity), electronic descriptors (e.g., HOMO/LUMO energies), and topological indices.

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN), are used to build an equation that relates the descriptors to the biological activity. brieflands.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net

For this compound, a QSAR model could be developed using a series of substituted naphthoquinones to predict its cytotoxic activity against a particular cancer cell line. researchgate.netderpharmachemica.com The resulting model could highlight which properties, such as hydrophobicity or the presence of specific functional groups, are most important for enhancing biological activity, thereby guiding the design of more potent analogues. derpharmachemica.com

CompoundlogPMolar RefractivityPredicted pIC₅₀
Analogue 1 2.5755.1
Analogue 2 3.1825.8
This compound 2.8795.5 (Predicted)

This table illustrates a simplified QSAR model where pIC₅₀ is predicted from descriptors like logP and molar refractivity.

Network Pharmacology Approaches for Target Identification and Pathway Analysis

Network pharmacology is a holistic approach that integrates systems biology and computational analysis to understand the complex interactions between drug molecules, their multiple protein targets, and the biological networks that govern disease processes. researchgate.net It moves beyond the "one drug, one target" paradigm to explore the multi-target effects of compounds. researchgate.net

For this compound, a network pharmacology study would proceed as follows:

Target Prediction: Databases such as SwissTargetPrediction are used to predict the potential protein targets of the compound based on chemical similarity to known ligands. e-century.us

Disease Gene Association: Genes associated with a specific disease (e.g., head and neck squamous cell carcinoma or acute myeloid leukemia) are collected from databases like GeneCards or OMIM. e-century.usnih.gov

Network Construction: The predicted compound targets are overlapped with the disease-associated genes to identify common targets. These common targets are then used to construct a Protein-Protein Interaction (PPI) network, which visualizes the complex interplay between these proteins. nih.govnih.gov

Hub Gene Identification and Pathway Analysis: Within the PPI network, highly connected nodes, known as "hub genes," are identified as they are likely to play critical roles in the biological process. e-century.us Subsequently, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses are performed on the target genes to reveal the biological processes, cellular components, molecular functions, and signaling pathways that are most likely to be modulated by the compound. e-century.usnih.gov

This approach can provide a comprehensive hypothesis for the mechanism of action of this compound, suggesting how it might exert its therapeutic effects through the simultaneous modulation of multiple pathways, such as those involved in cancer proliferation, apoptosis, and cell signaling. e-century.us

Future Directions in 4 Morpholino 1,2 Naphthoquinone Research

Exploration of Novel and Environmentally Benign Synthetic Routes

The development of sustainable and efficient synthetic methodologies is a cornerstone of modern pharmaceutical science. Future research on 4-morpholino-1,2-naphthoquinone will likely prioritize the exploration of novel and environmentally benign synthetic routes. One-pot synthesis, a strategy that combines multiple reaction steps into a single operation, presents a promising avenue. For instance, the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with morpholine (B109124) in the presence of air offers a direct route to this compound. researchgate.net Further research could focus on optimizing this process by exploring different catalysts, solvent systems, and reaction conditions to improve yields and minimize waste.

Moreover, inspiration can be drawn from other quinone syntheses. For example, the use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as a mediator in the synthesis of other complex heterocyclic compounds suggests its potential applicability in novel synthetic pathways for this compound derivatives. researchgate.net The goal is to develop scalable, cost-effective, and ecologically friendly methods that reduce the environmental impact of chemical synthesis.

Advanced Computational Drug Design Strategies for Enhanced Selectivity and Potency

Computational methods are becoming indispensable tools in modern drug discovery, offering a rational approach to the design of more potent and selective drug candidates. nih.gov Future research on this compound will undoubtedly leverage advanced computational strategies to refine its structure and enhance its therapeutic properties.

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions between this compound and its biological targets. nih.gov By understanding these interactions at the atomic level, researchers can design new derivatives with improved binding affinity and selectivity. For example, in silico studies have been successfully used to design novel 1,4-naphthoquinone (B94277) derivatives as multi-kinase inhibitors, demonstrating the power of these approaches. nih.gov

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies will also play a crucial role. These methods help to identify the key structural features responsible for the biological activity of this compound, guiding the synthesis of new analogues with enhanced potency and reduced off-target effects. nih.govnih.gov

Development of Highly Selective Molecular Probes for Biological Systems

Molecular probes are essential tools for studying complex biological processes. The development of highly selective molecular probes based on the this compound scaffold could provide new ways to investigate cellular signaling pathways and disease mechanisms. nih.gov Some 1,4-naphthoquinones are already utilized as biochemical tools for the non-invasive detection of pathological areas in cells and tissues. nih.gov

Future research in this area could focus on synthesizing fluorescently-labeled or biotinylated derivatives of this compound. These probes would allow for the visualization and tracking of the compound within living cells, helping to identify its subcellular localization and interacting partners. The development of such probes would be invaluable for elucidating the compound's mechanism of action and for identifying new therapeutic targets. nih.gov

Investigation of Emerging Biological Targets and Unexplored Mechanisms of Action

While this compound has shown promise as an anticancer agent, its full range of biological activities and mechanisms of action remain to be explored. Future investigations should aim to identify and validate new biological targets for this compound. The 1,4-naphthoquinone core is known to interact with a variety of biological molecules and can be a scaffold for inhibitors of enzymes like MKK7 and Cdc25. nih.gov

Researchers can employ a variety of techniques, including affinity chromatography, proteomics, and genetic screening, to identify proteins that bind to this compound. Once potential targets are identified, further studies will be needed to validate their role in the compound's biological effects. This could involve in vitro enzyme assays, cell-based reporter assays, and studies in animal models of disease. A deeper understanding of its molecular targets will be crucial for the rational design of second-generation compounds with improved efficacy and safety profiles. nih.govnih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of Cellular Impact

To gain a holistic view of the cellular effects of this compound, future research should embrace a systems biology approach, integrating data from multiple "omics" platforms. nih.gov This includes genomics, transcriptomics, proteomics, and metabolomics, which provide information about changes in genes, RNA, proteins, and metabolites, respectively, in response to drug treatment. nih.govdivingintogeneticsandgenomics.com

By combining these datasets, researchers can construct a comprehensive picture of the cellular pathways and networks that are perturbed by this compound. researchgate.net This integrated approach can help to uncover novel mechanisms of action, identify biomarkers of drug response, and predict potential side effects. nih.govbiorxiv.org For example, integrating transcriptomics and proteomics data can provide a more complete understanding of how the compound affects gene expression and protein levels, leading to a more nuanced view of its cellular impact. nih.gov

The table below summarizes the key future research directions for this compound.

Research AreaFocusKey Methodologies
Novel and Environmentally Benign Synthetic Routes Developing sustainable and efficient syntheses.One-pot synthesis, green chemistry principles, novel catalysts.
Advanced Computational Drug Design Enhancing selectivity and potency of derivatives.Molecular docking, molecular dynamics, pharmacophore modeling, QSAR.
Highly Selective Molecular Probes Creating tools for biological system investigation.Synthesis of fluorescently-labeled and biotinylated derivatives.
Emerging Biological Targets and Mechanisms Identifying new targets and understanding action.Affinity chromatography, proteomics, in vitro and in vivo validation.
Integration of Multi-Omics Data Gaining a comprehensive view of cellular impact.Genomics, transcriptomics, proteomics, metabolomics data integration.

Q & A

Q. What are the key synthetic strategies for preparing 4-Morpholino-1,2-naphthoquinone derivatives?

  • Methodological Answer : this compound derivatives are synthesized via functionalization of the naphthoquinone core. Common approaches include:
  • Morpholino Group Introduction : Reacting 1,2-naphthoquinone with morpholine derivatives under basic conditions to substitute the quinone’s carbonyl or hydroxyl groups. This is often facilitated by metal catalysts (e.g., Ru complexes) or acid/base-mediated reactions .
  • One-Pot Multicomponent Reactions : Combining 1,2-naphthoquinone, morpholine, and aldehydes/ketones in glacial acetic acid under microwave irradiation to form hybrid analogs .
  • Tandem Reactions : Sequential oxidation and conjugate addition steps using catalysts like p-toluenesulfonic acid to introduce aryl groups at the 4-position .
    Key Considerations : Monitor reaction pH and temperature to avoid side products, as 1,2-naphthoquinone’s reactivity differs from its 1,4-isomer .

Q. How does the position of substituents on the naphthoquinone core influence its reactivity and biological activity?

  • Methodological Answer : The 1,2-naphthoquinone isomer exhibits distinct reactivity compared to 1,4-naphthoquinone due to electronic and steric effects. For example:
  • Reactivity : 1,2-Naphthoquinone forms stable diazide sulfonic acids and hydrazones with arylhydrazines in neutral methanol, whereas 1,4-naphthoquinone does not .
  • Biological Activity : Substituents at the 3- or 4-position (e.g., morpholino groups) enhance anticancer activity by modulating hydrophobicity and redox potential. Derivatives with 2-O-alkyl or 3-C-alkyl groups show improved cytotoxicity against cancer cell lines .
    Experimental Tip : Use computational tools (e.g., DFT) to predict electronic effects before synthesis.

Q. What analytical techniques are standard for characterizing this compound derivatives?

  • Methodological Answer :
  • Spectroscopy : UV-Vis and IR to confirm quinone carbonyl stretches (~1650–1680 cm⁻¹). ¹H/³¹P NMR to resolve morpholino proton environments and verify substitution patterns .
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) for purity assessment .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to validate molecular ions and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting cytotoxicity data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or cell line variability. To address this:
  • Standardize Assays : Use identical cell lines (e.g., HeLa, MCF-7) and exposure times (24–72 hours) across studies .
  • Mechanistic Profiling : Compare ROS generation, DNA intercalation, and apoptosis markers (e.g., caspase-3 activation) to differentiate modes of action .
  • Control Redox Interference : Include antioxidants (e.g., NAC) to test if cytotoxicity is redox-dependent .

Q. What strategies optimize the selectivity of this compound derivatives for cancer cells over healthy cells?

  • Methodological Answer :
  • Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate) to reduce non-specific membrane interactions. For example, Crataequinones A/B exhibit anti-inflammatory activity with low cytotoxicity due to methoxy and hydroxyl substitutions .
  • Prodrug Design : Mask the quinone moiety with pH-sensitive protecting groups (e.g., acetals) to activate selectively in tumor microenvironments .
  • Combination Therapy : Pair with inhibitors of antioxidant enzymes (e.g., glutathione reductase) to enhance oxidative stress in cancer cells .

Q. How can advanced spectroscopic methods elucidate the redox behavior of this compound?

  • Methodological Answer :
  • Cyclic Voltammetry : Measure reduction potentials (E₁/₂) in aprotic solvents (e.g., DMF) to identify semiquinone formation and stability .
  • EPR Spectroscopy : Detect semiquinone radical intermediates under anaerobic conditions .
  • In Situ FTIR : Monitor real-time structural changes during redox cycling in biological matrices .

Q. What synthetic routes address low yields in multicomponent reactions involving this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Brønsted acids (e.g., camphor sulfonic acid) or organocatalysts to accelerate imine/enolate formation .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates. Evidence shows glacial acetic acid improves yields in microwave-assisted reactions .
  • Workflow Automation : Employ flow chemistry to control reaction time and temperature, reducing side products .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity for 1,2-naphthoquinones while others emphasize cytotoxicity?

  • Methodological Answer :
  • Substituent Effects : Anti-inflammatory Crataequinones A/B have methoxy and hydroxyl groups that inhibit ICAM-1 expression without generating ROS, whereas cytotoxic derivatives (e.g., 3-morpholino analogs) lack these groups and induce oxidative stress .
  • Assay Models : Anti-inflammatory studies often use immune cells (e.g., macrophages), while cytotoxicity assays focus on cancer cells .

Research Design Considerations

Q. How should researchers design in vivo studies for this compound derivatives?

  • Methodological Answer :
  • Dosing Regimens : Start with low doses (1–5 mg/kg) to assess acute toxicity, referencing nephrotoxicity data from hydroxy-naphthoquinone analogs .
  • Pharmacokinetics : Use LC-MS/MS to track plasma half-life and metabolite formation. Derivatives with sulfonate groups show improved solubility and bioavailability .
  • Tumor Models : Prioritize xenografts with high oxidative stress (e.g., pancreatic cancer) to exploit the compound’s redox activity .

Advanced Methodological Tools

Q. What computational approaches predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • QSAR Modeling : Correlate logP, polar surface area, and HOMO/LUMO energies with IC₅₀ values from cytotoxicity datasets .
  • Molecular Docking : Simulate interactions with redox-sensitive targets (e.g., thioredoxin reductase) using AutoDock Vina .
  • ADMET Prediction : Use SwissADME to optimize solubility and reduce hepatotoxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.